2-苯基-1,2,3,4-四氢喹啉-9-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

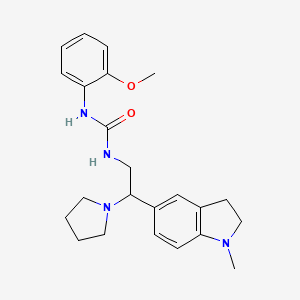

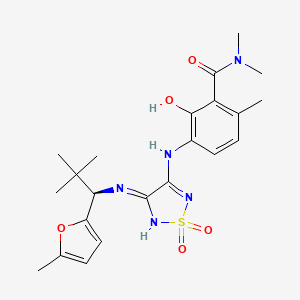

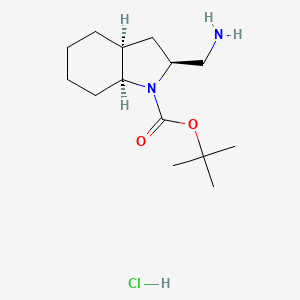

“2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . This compound contains a total of 43 bonds; 26 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 17 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Synthesis Analysis

The synthesis of acridine derivatives has been a topic of interest due to their wide variety of applications in pharmacology and industry . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis

The molecular structure of “2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is characterized by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of the molecule makes intercalation into double-stranded DNA quite likely .Chemical Reactions Analysis

The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes . Intercalation, which is fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .科学研究应用

合成和结构研究

- 吖啶衍生物的合成:研究重点放在合成吖啶衍生物的新型化合物上,例如 1,8-二氧代吖啶羧酸,突出了吖啶结构在化学合成中的多功能性 (Saygili 等人,2015)。

- 配位聚合物和晶体结构:研究探索了用吖啶衍生物合成金属配位聚合物,强调了它们的结构多样性和在材料科学中的潜力 (Shi 等人,2001)。

化学性质和反应性

- 芳构化和荧光探测:对二氢吖啶衍生物芳构化的研究导致了快速响应荧光探针的开发,用于检测分子物种,例证了吖啶化合物的化学反应性 (Li 等人,2017)。

- 催化和有机合成:吖啶衍生物在催化过程中的研究,例如羧酸的酰胺化,强调了它们在促进有机合成反应中的潜力 (Wang 等人,2018)。

材料科学和生物化学

- 光催化应用:使用吖啶离子对醇的光催化氧化研究说明了吖啶衍生物在材料科学中的应用,特别是在光照下的催化中 (Ohkubo 等人,2006)。

- 肽和蛋白质化学:使用吖啶衍生物开发用于肽和蛋白质化学的新型受保护自旋标记氨基酸,突出了它们在生物化学和结构生物学中的重要性 (Tominaga 等人,2001)。

作用机制

Target of Action

The primary target of 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, like other acridine derivatives, is DNA . Acridine derivatives are known for their ability to intercalate into the DNA structure .

Mode of Action

The mode of action of 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves intercalation into double-stranded DNA . This intercalation is facilitated by the planar structure of the compound, which allows it to sandwich between the base pairs of the double helix . This process is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .

Biochemical Pathways

The unwinding of the DNA helix due to the intercalation of the compound can affect various biological processes involving DNA and related enzymes . .

未来方向

The future directions for “2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” and other acridine derivatives include the continued development of effective approaches for finding and optimizing these compounds for localizing at disease sites . There is also a need for the development of acridine derivatives with enhanced therapeutic potency and selectivity .

属性

IUPAC Name |

2-phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(23)19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIYNTUPTKLZMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=C2CC1C4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)

![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)

![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)

![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)